molecular formula C9H6N2S B13806297 2h-Pyrrolo[3,2-f]benzothiazole

2h-Pyrrolo[3,2-f]benzothiazole

Katalognummer: B13806297
Molekulargewicht: 174.22 g/mol
InChI-Schlüssel: CMESBQADLBHGPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyrrolo[3,2-f]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a benzothiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[3,2-f]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of substituted anilines and α-haloketones, which undergo cyclization in the presence of a base to form the desired heterocyclic structure . Another approach involves the use of palladium-catalyzed cross-coupling reactions to construct the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyrrolo[3,2-f]benzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 2H-Pyrrolo[3,2-f]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Pyrrolo[3,2-f]benzothiazole is unique due to its fused ring system, which combines the properties of both pyrrole and benzothiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C9H6N2S

Molekulargewicht

174.22 g/mol

IUPAC-Name

2H-pyrrolo[3,2-f][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4H,5H2

InChI-Schlüssel

CMESBQADLBHGPY-UHFFFAOYSA-N

Kanonische SMILES

C1N=C2C=C3C=CN=C3C=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.